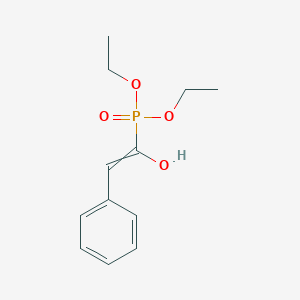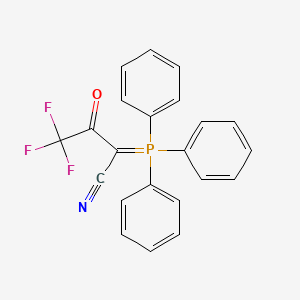
N'-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is a complex organic compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. This particular compound is known for its diverse pharmacological effects, including central nervous system activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide typically involves multiple steps. One common method includes the reaction of piperidine with phenylbenzamidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, including its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpiperidines: Compounds like pethidine and prodine, which also have central nervous system activity.
Phenylacetone: Another phenyl-substituted compound with different pharmacological properties.
Uniqueness
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is unique due to its specific chemical structure, which imparts distinct pharmacological effects. Its combination of phenyl and piperidine moieties allows for versatile interactions with biological targets, making it valuable in various research and industrial applications .
Eigenschaften
| 80785-08-6 | |
Molekularformel |
C26H31Br2N3O |
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
[anilino(phenyl)methylidene]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]azanium;dibromide |
InChI |
InChI=1S/C26H29N3O.2BrH/c1-4-10-22(11-5-1)26(27-23-12-6-2-7-13-23)28-24-14-16-25(17-15-24)30-21-20-29-18-8-3-9-19-29;;/h1-2,4-7,10-17H,3,8-9,18-21H2,(H,27,28);2*1H |
InChI-Schlüssel |
GSRNYDLWECXRIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


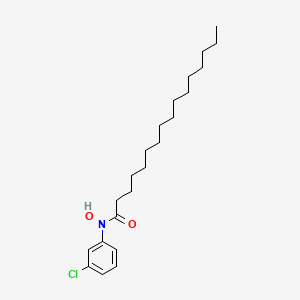

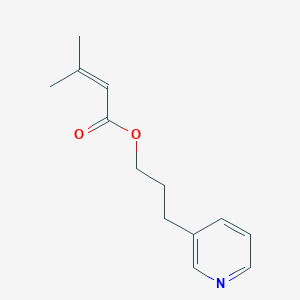
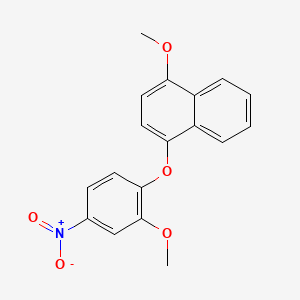
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
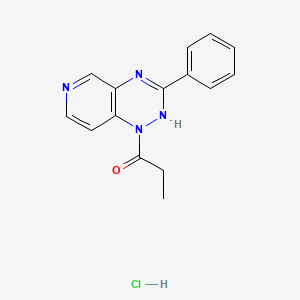
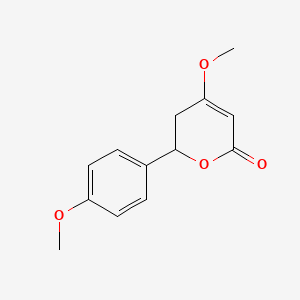

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
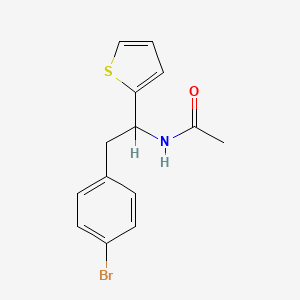
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
